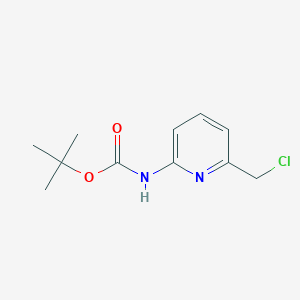

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYVNUSGHHMEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618773 | |

| Record name | tert-Butyl [6-(chloromethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-25-3 | |

| Record name | tert-Butyl [6-(chloromethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (CAS 1060801-25-3): A Versatile Bifunctional Building Block in Modern Synthesis

Executive Summary

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a strategically designed synthetic intermediate of significant value to researchers, particularly those in medicinal chemistry and drug development. Its structure is distinguished by two key features: a tert-butoxycarbonyl (Boc)-protected aminopyridine and a reactive chloromethyl group. This unique combination provides a bifunctional handle, allowing for sequential and controlled chemical modifications. The Boc group serves as a stable, yet readily cleavable, protecting group for the amine, preventing its unwanted reactivity while other transformations are carried out. Simultaneously, the chloromethyl group acts as a potent electrophilic site, enabling facile nucleophilic substitution reactions. This dual functionality makes the compound an exemplary building block for constructing complex molecular architectures and introducing the 2-aminopyridine scaffold—a common pharmacophore—into novel therapeutic agents. This guide provides an in-depth analysis of its synthesis, reactivity, applications, and handling protocols, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties & Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in any synthetic protocol. The key identifiers and properties for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate are summarized below.

| Property | Value | Source |

| CAS Number | 1060801-25-3 | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 242.70 g/mol | N/A |

| IUPAC Name | tert-butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate | [1] |

| Appearance | Typically an off-white to white solid | [2] |

| Purity | ≥98% (as commercially available) | [1] |

| Storage Conditions | 4°C, under an inert atmosphere | [1] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | N/A |

Spectroscopic Characterization: While specific spectra are instrument-dependent, the expected NMR and MS data provide a structural fingerprint:

-

¹H NMR: Key signals would include a singlet around 1.5 ppm for the nine equivalent protons of the tert-butyl group, a singlet for the two chloromethyl protons (CH₂Cl), and distinct aromatic protons on the pyridine ring.

-

¹³C NMR: Characteristic signals would appear for the quaternary and methyl carbons of the Boc group, the chloromethyl carbon, and the carbons of the pyridine ring.[3]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]+ corresponding to the molecular weight, along with a characteristic [M+2]+ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis and Mechanistic Rationale

The synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a multi-step process that leverages standard, well-understood organic transformations. The causality behind each step is critical for optimizing reaction conditions and ensuring high yield and purity. A logical and field-proven synthetic pathway proceeds from the commercially available 2-amino-6-methylpyridine.[][5][6]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol & Rationale

Step 1: Boc Protection of 2-Amino-6-methylpyridine

-

Dissolution: Dissolve 2-amino-6-methylpyridine (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~0.05 eq).

-

Causality: DMAP is a hypernucleophilic acylation catalyst that accelerates the reaction between the weakly nucleophilic aminopyridine and di-tert-butyl dicarbonate (Boc₂O).

-

-

Boc₂O Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) in the same solvent.

-

Causality: The reaction is exothermic; slow addition at low temperature controls the reaction rate and minimizes side products. The Boc₂O is the source of the electrophilic Boc group.[7]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield pure tert-Butyl (6-methylpyridin-2-yl)carbamate.[8]

Step 2: Radical Chlorination of the Methyl Group

-

Setup: In a flask equipped with a reflux condenser and a light source (e.g., a UV lamp), dissolve the product from Step 1 (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Chlorosuccinimide (NCS, ~1.1 eq) and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO, ~0.1 eq).

-

Causality: This is a free-radical halogenation. The initiator (AIBN/BPO) decomposes upon heating or UV irradiation to form radicals. These radicals abstract a hydrogen atom from the methyl group, which is activated (benzylic-like) by the pyridine ring. The resulting pyridyl-methyl radical then reacts with NCS to form the chlorinated product and a succinimidyl radical, propagating the chain reaction.

-

-

Reaction: Heat the mixture to reflux (or irradiate with UV light) for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup & Purification: Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography to afford the final compound, tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.

Reactivity Profile and Synthetic Applications

The synthetic utility of this reagent stems from its two distinct, orthogonally reactive functional groups. This allows for a modular approach to building complex molecules.

Caption: Key reaction pathways for the title compound.

A. Reactivity of the Chloromethyl Group (Electrophilic Site)

The primary utility of this compound lies in the chloromethyl group, which functions as a potent electrophile for Sₙ2 reactions. The chlorine atom is a good leaving group, and the adjacent pyridine ring stabilizes the transition state. This allows for the facile introduction of a wide range of nucleophiles.

-

Alkylation of Amines, Alcohols, and Thiols: The most common application is the alkylation of heteroatom nucleophiles. In the presence of a mild base (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile, primary/secondary amines, alcohols, phenols, or thiols will readily displace the chloride to form new C-N, C-O, or C-S bonds, respectively. This is a cornerstone strategy for linking the aminopyridine scaffold to other fragments in a drug discovery program.[9]

-

Cyanation: Reaction with sodium or potassium cyanide introduces a nitrile group, extending the carbon chain by one atom. The resulting nitrile can be further elaborated, for instance, by hydrolysis to a carboxylic acid or reduction to an amine.

-

Azide Formation: Substitution with sodium azide yields an azidomethylpyridine intermediate. This is a highly versatile functional group that can be converted to a primary amine via reduction (e.g., Staudinger reaction or catalytic hydrogenation), or used in "click chemistry" via Huisgen cycloaddition to form triazoles.

B. Reactivity of the Boc-Protected Amine (Nucleophilic Site Precursor)

The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions used to modify the chloromethyl group. Its true value lies in its selective removal under acidic conditions.

-

Deprotection Protocol: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol, efficiently cleaves the Boc group. The mechanism involves protonation of the carbonyl oxygen followed by the loss of isobutylene and carbon dioxide, liberating the free 2-aminopyridine.

-

Orthogonal Strategy: This acid-lability provides a powerful orthogonal protection strategy. A researcher can first perform a nucleophilic substitution at the chloromethyl position and then, in a subsequent step, deprotect the amine to reveal a new nucleophilic site for further functionalization (e.g., acylation, sulfonylation, or another alkylation).

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is essential to ensure laboratory safety.

Hazard Profile:

-

GHS Classification: The compound is classified as hazardous.[1] It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[1] Similar chlorinated pyridine compounds are known irritants and can be harmful if inhaled or in contact with skin.[10]

| Hazard Statement | Description | GHS Pictogram |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) |

Handling Recommendations:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid creating dust. Use appropriate weighing techniques (e.g., weighing by difference in a closed container).

-

Ensure an eyewash station and safety shower are readily accessible.

Storage and Stability:

-

Storage: Store in a tightly sealed container at 4°C, as recommended by suppliers.[1] For long-term storage, keeping the compound under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent slow degradation from atmospheric moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to decomposition.[2]

Conclusion

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is more than just a chemical reagent; it is a solution to a common synthetic challenge: the controlled and sequential functionalization of the 2-aminopyridine core. Its well-defined reactivity profile, featuring an electrophilic chloromethyl group and a masked nucleophilic amine, provides chemists with a reliable and versatile tool. By enabling the strategic construction of carbon-heteroatom bonds followed by a clean deprotection step, this compound streamlines the synthesis of complex target molecules, making it an invaluable asset in the pursuit of new pharmaceuticals and advanced materials.

References

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Available at: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

- Google Patents.EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -...

-

Michael Pittelkow Group. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]

-

PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2. Available at: [Link]

-

PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3. Available at: [Link]

- Google Patents.US5283338A - Process for the preparation of 2-chloropyridines.

-

PubChem. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2. Available at: [Link]

-

PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]

- Google Patents.CN102936220B - BOC protection method for aminopyridine.

-

Supporting Information. Characterization Data of the Products. Available at: [Link]

-

PubMed Central (PMC). Deaminative chlorination of aminoheterocycles. Available at: [Link]

-

Thermo Fisher Scientific. tert-Butyl carbamate - SAFETY DATA SHEET. Available at: [Link]

-

MDPI. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Available at: [Link]

-

PrepChem.com. Synthesis of 2-amino-6-methylpyridine. Available at: [Link]

-

Loba Chemie. 2-AMINO-6-METHYLPYRIDINE | 1824-81-3. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives | MDPI [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE | Amines & Amine Salts | Article No. 1048D [lobachemie.com]

- 7. rsc.org [rsc.org]

- 8. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 9. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 10. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2 | CID 7330593 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate, a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This guide details the molecule's physicochemical properties, provides a validated synthesis and purification protocol, discusses its key applications as a versatile synthetic intermediate, and outlines essential safety and handling procedures. The strategic combination of a Boc-protected amine and a reactive chloromethyl group on a pyridine scaffold makes this compound a valuable building block for constructing complex molecular architectures targeting a wide range of therapeutic areas.

Introduction

Tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (CAS No. 1060801-25-3) is a strategically designed organic molecule that serves as a pivotal intermediate in synthetic chemistry. Its structure is characterized by three key functional components:

-

A Pyridine Ring: A foundational heterocyclic scaffold ubiquitous in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1][2] Pyridine-based cores are central to a vast number of drugs, including those with antibacterial, anti-inflammatory, and anticancer activities.[3][4]

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[5] Its function is to temporarily render the highly nucleophilic 2-amino group inert, preventing it from participating in unwanted side reactions. This protection is robust under many reaction conditions but can be removed cleanly under acidic conditions, allowing for subsequent, targeted functionalization.

-

A Chloromethyl Group: This benzylic chloride-like moiety is a reactive electrophilic site. It is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the covalent attachment of the entire pyridine scaffold to other molecules, serving as a critical linker in the synthesis of more complex drug candidates.[6]

The combination of a protected nucleophilic site and a reactive electrophilic site on a single, pharmaceutically relevant scaffold makes this compound a highly valuable and versatile building block for constructing molecular libraries and synthesizing targeted therapeutic agents.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate are summarized below.

Core Data Summary

| Property | Value | Source(s) |

| IUPAC Name | tert-Butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate | [7] |

| CAS Number | 1060801-25-3 | [7] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [7] |

| Molecular Weight | 242.71 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | - |

| Purity | ≥98% (Commercially available) | [7] |

| Topological Polar Surface Area (TPSA) | 51.22 Ų | [7] |

| Computed LogP | 3.1674 | [7] |

Theoretical Spectroscopic Profile

For researchers synthesizing this compound, the following spectroscopic signatures can be used for structural confirmation:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.2 ppm (s, 1H): NH proton of the carbamate.

-

δ ~7.6-7.8 ppm (t, 1H): Aromatic proton at the 4-position of the pyridine ring.

-

δ ~7.0-7.4 ppm (d, 2H): Aromatic protons at the 3- and 5-positions of the pyridine ring.

-

δ ~4.6 ppm (s, 2H): Methylene protons of the -CH₂Cl group.

-

δ ~1.5 ppm (s, 9H): Methyl protons of the tert-butyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~155-158 ppm: Carbonyl carbon of the carbamate.

-

δ ~150-153 ppm: Pyridine carbons C2 and C6.

-

δ ~138-140 ppm: Pyridine carbon C4.

-

δ ~110-120 ppm: Pyridine carbons C3 and C5.

-

δ ~80-82 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~45-48 ppm: Methylene carbon of the -CH₂Cl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: m/z 243.09

-

Expected [M+Na]⁺: m/z 265.07

-

Synthesis and Purification Protocol

The synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate can be reliably achieved via a two-step sequence starting from the commercially available 2-amino-6-methylpyridine. This process involves the protection of the amino group followed by chlorination of the methyl group.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The initial step protects the reactive amine, and the subsequent step installs the electrophilic chloromethyl handle.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (6-methylpyridin-2-yl)carbamate

-

Causality: The 2-amino group of the starting material is a potent nucleophile. Protecting it with a Boc group prevents it from reacting with the chlorinating agent in the subsequent step. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation due to its high efficiency and the benign nature of its byproducts (CO₂ and t-butanol).[8]

-

Procedure:

-

To a solution of 2-amino-6-methylpyridine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1 eq).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.05 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.

-

Step 2: Synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate

-

Causality: This step converts the relatively inert methyl group into a reactive chloromethyl group. While thionyl chloride (SOCl₂) is a common reagent for converting alcohols to chlorides, its use on a Boc-protected amine risks deprotection due to the generation of HCl.[9][10][11] Therefore, a free-radical chlorination using N-Chlorosuccinimide (NCS) and a radical initiator like AIBN is a more compatible choice that preserves the acid-sensitive Boc group.

-

Procedure:

-

Dissolve the crude tert-butyl (6-methylpyridin-2-yl)carbamate (1.0 eq) from the previous step in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene.

-

Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~0.1 eq).

-

Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to obtain the crude final product.

-

Purification

-

Principle: The final compound is moderately polar. Silica gel column chromatography is the preferred method for purification.

-

Methodology:

-

Load the crude product onto a silica gel column.

-

Elute using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and combine those containing the pure product as determined by TLC analysis.

-

Evaporate the solvent to yield the purified tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate as a solid.

-

Key Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its bifunctional nature allows for sequential and site-selective reactions, making it a powerful tool for medicinal chemists.

Role as a Bifunctional Linker

The molecule's utility stems from the orthogonal reactivity of its two functional groups. The chloromethyl group allows for the introduction of the pyridine scaffold via nucleophilic substitution, while the Boc-protected amine can be deprotected later in the synthetic sequence to reveal a nucleophilic site for further elaboration, such as amide bond formation or reductive amination.

Exemplary Synthetic Application

A common application is in the synthesis of kinase inhibitors or other targeted therapies where a substituted aminopyridine core is a key pharmacophore. The following workflow illustrates its use.

Caption: Hypothetical use in multi-step synthesis.

-

Step 1 (Sₙ2 Reaction): The chloromethyl group reacts with a nucleophile, such as a phenol, to form a stable ether linkage. This attaches the pyridine core to another fragment of the target molecule.

-

Step 2 (Boc Deprotection): The Boc group is removed with a strong acid like trifluoroacetic acid (TFA), exposing the primary amine.

-

Step 3 (Amide Coupling): The newly revealed amine is coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt) to form the final, complex product.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

-

Hazard Identification:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.[7]

-

-

Personal Protective Equipment (PPE):

-

Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

-

-

Handling:

-

Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

-

Use spark-proof tools and ground all equipment when handling large quantities.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 4°C.[7]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

Conclusion

Tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a quintessential example of a modern synthetic building block. Its design provides chemists with a robust and versatile tool for the efficient construction of complex molecules. By enabling the controlled, sequential introduction of a key heterocyclic scaffold and a reactive amine, it streamlines synthetic routes and facilitates the exploration of novel chemical space in the pursuit of next-generation therapeutics. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research setting.

References

-

PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available from: [Link]

-

PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).

-

PubChem. 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

-

Lupine Publishers. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

-

ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]

-

ResearchGate. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Available from: [Link]

-

Organic Chemistry Portal. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Available from: [Link]

-

MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]

-

WULI HUAXUE XUEBAO. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Available from: [Link]

-

PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. National Center for Biotechnology Information. Available from: [Link]

-

Semantic Scholar. A CONVENIENT AND HIGHLY EFFICIENT SYNTHESIS OF ONE KIND OF PEPTIDE NUCLEIC ACID MONOMER. Available from: [Link]

-

PubMed. Synthesis and Characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: A Supramolecular and Topological Study. Available from: [Link]

-

Royal Society of Chemistry. 2-Isocyanoanilines and their mono-Boc-protected derivatives. Available from: [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.sciencepg.com [article.sciencepg.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. rsc.org [rsc.org]

- 9. orgsyn.org [orgsyn.org]

- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate structure

An In-depth Technical Guide to tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate: Structure, Synthesis, and Application

Introduction

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine core functionalized with a reactive chloromethyl group and a protected amine, makes it a versatile intermediate for constructing complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust protection for the amino functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions. Simultaneously, the chloromethyl group serves as a potent electrophilic handle for introducing a wide array of nucleophiles, enabling the facile elaboration of the pyridine scaffold. This guide provides a comprehensive overview of the compound's properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, grounded in established chemical principles.

Compound Profile and Physicochemical Properties

The unique arrangement of functional groups in tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate dictates its chemical behavior and utility. The electron-withdrawing nature of the pyridine ring, coupled with the chlorine atom, activates the benzylic-like position for nucleophilic attack. The sterically bulky Boc group ensures the stability of the protected amine during synthetic manipulations at the chloromethyl site.

| Property | Value | Source |

| CAS Number | 1060801-25-3 | [1] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 242.70 g/mol | N/A |

| IUPAC Name | tert-butyl N-[6-(chloromethyl)pyridin-2-yl]carbamate | [1] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(CCl)=N1 | [1] |

| Storage | 4°C | [1] |

| Topological Polar Surface Area (TPSA) | 51.22 Ų | [1] |

| LogP | 3.1674 | [1] |

Synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate

The synthesis of the title compound is typically achieved via a two-step sequence starting from the commercially available 2-amino-6-methylpyridine. The causality behind this sequence is clear: the primary amine must first be protected to prevent it from interfering with the subsequent, often harsh, chlorination step.

Step 1: Boc Protection of 2-Amino-6-methylpyridine

The first step involves the protection of the nucleophilic amino group with a tert-butoxycarbonyl (Boc) group. This is a standard and highly efficient transformation in organic synthesis. The reaction proceeds by nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is often used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.

Step 2: Radical Chlorination of the Methyl Group

With the amine protected, the benzylic methyl group is chlorinated. This transformation is typically accomplished via a free radical halogenation mechanism. N-Chlorosuccinimide (NCS) is commonly used as the chlorine radical source, and a radical initiator, such as benzoyl peroxide or AIBN, is required to start the chain reaction upon heating or UV irradiation. The solvent choice (e.g., carbon tetrachloride or dichloromethane) is critical as it must be inert to the radical conditions.

Caption: Synthetic workflow for tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

Materials:

-

2-Amino-6-methylpyridine[2]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

Part A: tert-Butyl (6-methylpyridin-2-yl)carbamate

-

In a round-bottom flask, dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF.

-

Add a suitable base such as triethylamine (1.2 eq). For less reactive amines, a catalytic amount of DMAP can be added.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Part B: tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate

-

Dissolve the product from Part A (1.0 eq) in carbon tetrachloride.

-

Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77 °C) and stir under an inert atmosphere. The reaction can also be initiated by irradiation with a UV lamp.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, can be purified by silica gel chromatography.

Applications in Synthesis and Drug Discovery

The utility of this reagent stems from its two distinct reactive sites, which can be addressed sequentially. This dual functionality makes it an ideal scaffold for building libraries of compounds in drug discovery programs.[3]

A. Nucleophilic Substitution at the Chloromethyl Position: The primary application involves the Sₙ2 displacement of the chloride by a wide range of nucleophiles. This allows for the direct attachment of various side chains and functional groups.

-

Amination: Reaction with primary or secondary amines introduces new amino functionalities, a common strategy in the synthesis of kinase inhibitors.

-

Thiolation: Reaction with thiols or thiolates yields thioethers.

-

Alkylation: Carbon nucleophiles, such as Grignard reagents or organocuprates, can be used to form new carbon-carbon bonds.

B. Deprotection and Further Functionalization: Following modification at the C6 position, the Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The resulting free amine at the C2 position is then available for further reactions:

-

Amide Coupling: Acylation with carboxylic acids or acid chlorides.

-

Sulfonylation: Reaction with sulfonyl chlorides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Caption: General reaction pathway illustrating the sequential functionalization.

Representative Protocol: Nucleophilic Substitution with an Amine

This protocol details a general procedure for the reaction of the title compound with a generic secondary amine.

Materials:

-

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate

-

A secondary amine (e.g., morpholine, piperidine) (1.1 eq)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

Procedure:

-

Dissolve tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

-

Add the secondary amine (1.1 eq) followed by DIPEA (1.5 eq).

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) to accelerate the reaction.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Once complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography on silica gel to yield the desired tert-butyl (6-((dialkylamino)methyl)pyridin-2-yl)carbamate.

Safety and Handling

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is classified as a hazardous substance and must be handled with appropriate care.

-

Hazard Statements: According to supplier safety data, the compound is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 4°C.[1]

Conclusion

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a highly valuable and versatile building block in synthetic chemistry. Its well-defined and separable reactive centers—the electrophilic chloromethyl group and the protected nucleophilic amine—provide a robust platform for the systematic construction of substituted pyridine derivatives. The straightforward synthetic access and predictable reactivity make it an indispensable tool for researchers engaged in the design and development of novel small molecules, particularly within the pharmaceutical and agrochemical industries.

References

- tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate. Benchchem.

- tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Center for Biotechnology Information (PMC).

- tert-Butyl (2-amino-6-chlorophenyl)carbamate. Smolecule.

- TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. ChemBK.

- tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate. ChemScene.

- tert-Butyl (6-Chloropyridin-2-yl)-carbamate - Safety Data Sheet. ChemicalBook.

- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.

- (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. PubChem.

- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. BLDpharm.

- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.

- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.

- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate.

- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow.

- 2-Amino-6-methylpyridine. ChemicalBook.

Sources

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate synthesis

An In-Depth Technical Guide to the Synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate, a critical building block in contemporary medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing from the commercially available 2-amino-6-methylpyridine. This document elucidates the strategic rationale behind the synthetic route, which involves an initial N-Boc protection followed by a selective radical chlorination of the methyl group. Each step is detailed with an optimized, self-validating protocol, an analysis of critical experimental parameters, and the underlying chemical principles. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for preparing this key synthetic intermediate.

Introduction and Strategic Overview

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The molecule features a nucleophilic displacement site (the chloromethyl group) and a protected amine that can be revealed for subsequent coupling reactions. This dual functionality makes it an invaluable synthon for constructing elaborate molecular architectures.

The synthetic strategy is predicated on a logical two-step sequence that manages the reactivity of the functional groups present in the starting material, 2-amino-6-methylpyridine.

-

N-Boc Protection: The amino group of 2-amino-6-methylpyridine is first protected with a tert-butoxycarbonyl (Boc) group. This is a crucial initial step for two primary reasons: it deactivates the amine towards the subsequent chlorination conditions, preventing unwanted side reactions, and it enhances the solubility of the pyridine derivative in organic solvents typically used for radical reactions.

-

Side-Chain Chlorination: The methyl group at the C6 position is then selectively converted to a chloromethyl group via a free-radical halogenation. This step introduces the key electrophilic handle for future synthetic elaborations.

This sequence ensures high selectivity and yields, providing a reliable pathway to the target compound.

Overall Synthetic Workflow

The following diagram illustrates the high-level transformation from the starting material to the final product.

Caption: High-level overview of the two-step synthesis.

Step 1: N-tert-Butoxycarbonylation of 2-Amino-6-methylpyridine

Principle and Rationale

The protection of amino groups is a fundamental strategy in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is an ideal choice for this transformation due to its stability under a wide range of conditions (e.g., basic, nucleophilic) and its facile removal under mild acidic conditions.[1] The reaction proceeds by the nucleophilic attack of the amino group on di-tert-butyl dicarbonate ((Boc)₂O). The relatively low nucleophilicity of the aromatic amine on the pyridine ring necessitates the use of a catalyst. 4-Dimethylaminopyridine (DMAP) is an excellent choice, as it acts as a hyper-nucleophilic acylation catalyst, accelerating the reaction significantly.

The mechanism, illustrated below, involves the initial formation of a highly reactive N-tert-butoxycarbonyl-DMAP intermediate, which is then readily attacked by the aminopyridine.

Caption: Catalytic cycle for DMAP-mediated N-Boc protection.

Optimized Experimental Protocol

Materials:

-

2-Amino-6-methylpyridine (1.0 eq)[2]

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-6-methylpyridine (1.0 eq) and dissolve in anhydrous dichloromethane.

-

Add DMAP (0.05 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq) at 0 °C (ice bath).

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid, tert-butyl (6-methylpyridin-2-yl)carbamate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid.

Reagent Stoichiometry and Yield

The choice of reagents and their stoichiometry is critical for achieving high yield and minimizing side products.

| Reagent | Molar Equiv. | Purpose | Typical Yield |

| 2-Amino-6-methylpyridine | 1.0 | Starting Material | - |

| (Boc)₂O | 1.1 - 1.5 | Protecting Group Source | >90% |

| DMAP | 0.05 - 0.1 | Catalyst | - |

| Dichloromethane | - | Solvent | - |

A slight excess of (Boc)₂O ensures complete conversion of the starting material. Higher equivalents can sometimes be used for less reactive amines, but this may complicate purification.[3]

Step 2: Selective Radical Chlorination

Principle and Rationale

The conversion of the 6-methyl group to a 6-(chloromethyl) group is achieved via a free-radical chain reaction. This position is analogous to a benzylic position, and its C-H bonds are weakened by resonance stabilization of the resulting radical intermediate with the pyridine ring, making it susceptible to radical halogenation.

Key Components:

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation. It is a solid, making it easier and safer to handle than chlorine gas or sulfuryl chloride, and it provides a low, steady concentration of chlorine radicals, which helps to prevent over-chlorination.

-

Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used to initiate the reaction upon thermal decomposition. AIBN is often preferred as it does not produce acidic byproducts.

The mechanism involves three key stages: initiation, propagation, and termination. The propagation steps, shown below, are the core of the transformation.

Caption: Propagation steps in the free-radical chlorination.

Optimized Experimental Protocol

Materials:

-

tert-Butyl (6-methylpyridin-2-yl)carbamate (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Carbon tetrachloride (CCl₄) or Benzene, anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve tert-butyl (6-methylpyridin-2-yl)carbamate (1.0 eq) in anhydrous carbon tetrachloride.

-

Add NCS (1.05 eq) and AIBN (0.1 eq) to the solution.

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) for 3-5 hours. The reaction should be initiated under visible light or with a heat lamp to facilitate radical formation.

-

Monitor the reaction by TLC or ¹H NMR (observing the disappearance of the methyl singlet at ~2.5 ppm and the appearance of the chloromethyl singlet at ~4.6 ppm).

-

After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining active chlorine species), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, is typically an oil or low-melting solid and should be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).[4]

Critical Parameters and Troubleshooting

-

Solvent Choice: Non-polar solvents like CCl₄ or benzene are essential for radical reactions. Chlorinated solvents like DCM are generally avoided as they can participate in the radical chain reaction.

-

Control of Stoichiometry: Using a large excess of NCS can lead to the formation of di- and trichlorinated byproducts. A slight excess (1.05-1.1 eq) is optimal.

-

Reaction Time and Temperature: Over-refluxing or using too much initiator can lead to decomposition of the product or Boc-deprotection. Careful monitoring is key. If the reaction stalls, a small additional portion of AIBN can be added.

-

Product Stability: The final product is a reactive alkyl chloride and can be unstable over long-term storage, especially if impurities are present. It is often best to use it directly in the subsequent synthetic step.[4]

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

2-Amino-6-methylpyridine: Toxic if swallowed and may cause skin and eye irritation.[5]

-

Di-tert-butyl dicarbonate ((Boc)₂O): A lachrymator and irritant. Handle with care.

-

N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant. It is moisture-sensitive. Avoid contact with skin and eyes.

-

Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose vigorously upon heating. Store refrigerated and handle with care.

-

Carbon Tetrachloride (CCl₄): A known carcinogen and ozone-depleting substance. If possible, substitution with a less hazardous solvent like benzene (also a carcinogen) or careful handling is required. Modern protocols may use other solvents, but CCl₄ remains highly effective for this specific reaction.

Conclusion

The synthesis of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is reliably achieved through a two-step sequence involving N-Boc protection of 2-amino-6-methylpyridine followed by free-radical chlorination with NCS. The protocols described herein are robust, scalable, and founded on well-understood chemical principles. Careful control over stoichiometry, reaction conditions, and purification provides high yields of this valuable synthetic intermediate, paving the way for its effective use in the development of novel therapeutics.

References

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 Source: PubChem URL: [Link]

- Source: Google Patents (CN102936220A)

- Source: Google Patents (EP0557967A1)

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, synthesis, and handling of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support researchers in its effective utilization.

Chemical Identity and Physical Properties

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a bifunctional molecule featuring a Boc-protected aminopyridine core with a reactive chloromethyl group. This combination makes it a valuable synthon for introducing a 2-amino-6-methylpyridine moiety in multi-step organic syntheses, particularly in the development of kinase inhibitors and other therapeutic agents.

| Property | Value | Source |

| CAS Number | 1060801-25-3 | |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | |

| Molecular Weight | 242.70 g/mol | Calculated |

| Appearance | White to off-white solid | General observation for similar compounds |

| Melting Point | Not experimentally determined in reviewed sources. | |

| Boiling Point | Not experimentally determined in reviewed sources. | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1] | |

| Storage | Store at 4°C under an inert atmosphere.[2] |

Expert Insight: The absence of a reported melting point in readily available literature suggests that this compound may be thermally sensitive or that its characterization has primarily relied on spectroscopic methods. The recommended storage at 4°C underscores its potential for degradation at ambient temperatures, likely due to the reactive chloromethyl group.

Spectroscopic Characterization

While specific spectra for tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures. These data are crucial for reaction monitoring and final product confirmation.

Expected ¹H NMR Spectral Features (CDCl₃, 400 MHz):

-

δ 8.0-8.2 ppm (d, 1H): Pyridine ring proton adjacent to the nitrogen and the chloromethyl group.

-

δ 7.6-7.8 ppm (t, 1H): Pyridine ring proton.

-

δ 7.0-7.2 ppm (d, 1H): Pyridine ring proton adjacent to the carbamate.

-

δ 4.6-4.8 ppm (s, 2H): Methylene protons of the chloromethyl group.

-

δ 1.5-1.6 ppm (s, 9H): Methyl protons of the tert-butyl group.

-

δ (broad s, 1H): NH proton of the carbamate.

Expected ¹³C NMR Spectral Features (CDCl₃, 101 MHz):

-

δ ~158-160 ppm: Pyridine carbon attached to the nitrogen and carbamate.

-

δ ~153-155 ppm: Carbonyl carbon of the carbamate.

-

δ ~148-150 ppm: Pyridine carbon attached to the chloromethyl group.

-

δ ~138-140 ppm: Pyridine CH.

-

δ ~118-120 ppm: Pyridine CH.

-

δ ~110-112 ppm: Pyridine CH.

-

δ ~80-82 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~45-47 ppm: Methylene carbon of the chloromethyl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

Rationale: These predictions are based on the electronic environment of each nucleus. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom will deshield adjacent protons and carbons, shifting them downfield. The bulky tert-butyl group will exhibit a characteristic singlet in the ¹H NMR and distinct signals for the quaternary and methyl carbons in the ¹³C NMR spectrum.

Synthesis and Purification

The synthesis of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate typically starts from 2-amino-6-methylpyridine. The following is a generalized, yet detailed, protocol based on established chemical transformations for similar molecules.

Synthetic Workflow

Caption: Synthetic pathway for tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (6-methylpyridin-2-yl)carbamate

-

To a solution of 2-amino-6-methylpyridine (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base, for example, triethylamine (1.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired Boc-protected intermediate.

Causality: The Boc protection of the amino group is a crucial first step to prevent side reactions during the subsequent chlorination. The use of a base is necessary to deprotonate the amino group, increasing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O.

Step 2: Synthesis of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate

-

Dissolve tert-butyl (6-methylpyridin-2-yl)carbamate (1.0 eq) in a non-polar solvent suitable for radical reactions, such as carbon tetrachloride (CCl₄) or benzene.

-

Add N-chlorosuccinimide (NCS) (1.1 to 1.5 eq) to the solution.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux (around 80°C for CCl₄) and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining NCS, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The final product can be purified by flash column chromatography.

Expert Insight: The radical chlorination of the methyl group is a standard transformation. The choice of solvent and initiator is critical for reaction efficiency and to minimize side products. It is imperative to use anhydrous conditions as moisture can lead to the formation of the corresponding alcohol.

Reactivity, Stability, and Safe Handling

Reactivity Profile

The primary reactive site of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is the chloromethyl group, which is susceptible to nucleophilic substitution. This makes it an excellent electrophile for introducing the 2-(Boc-amino)pyridin-6-ylmethyl moiety onto various nucleophiles such as amines, thiols, and carbanions. The Boc-protecting group is stable under these conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the free amine.[3]

Stability and Storage

This compound should be stored in a cool, dry place, preferably at 4°C, under an inert atmosphere to prevent degradation.[2] The presence of the chloromethyl group makes it sensitive to moisture and nucleophiles. The Boc protecting group is known to be thermally unstable at temperatures above 85-90°C and is also acid-labile.[3]

Safety and Handling

Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Self-Validating Protocol for Handling: Always handle tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. In case of accidental contact, immediately follow the first-aid measures outlined in the safety data sheet.

Applications in Drug Discovery

The structural motif of a substituted aminopyridine is prevalent in a wide range of biologically active molecules, particularly in the field of kinase inhibitors. tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate serves as a crucial building block for the synthesis of these complex molecules.

Role as a Synthetic Intermediate

This compound allows for the controlled, stepwise elaboration of molecular scaffolds. The chloromethyl group can be displaced by a variety of nucleophiles to form a new carbon-heteroatom or carbon-carbon bond. Subsequently, the Boc group can be removed to reveal the primary amine, which can then be further functionalized, for instance, through amide bond formation or reductive amination. This synthetic strategy is instrumental in creating libraries of compounds for structure-activity relationship (SAR) studies.

Precursor to Biologically Active Compounds

While specific examples detailing the direct use of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate in the synthesis of named drug candidates were not prevalent in the searched literature, its structural components are found in numerous kinase inhibitors and other therapeutic agents. For instance, the aminopyridine core is a common feature in drugs targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.

Conclusion

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a versatile and valuable reagent for medicinal chemists and drug development scientists. Its bifunctional nature allows for the strategic introduction of the 2-amino-6-methylpyridine moiety into complex molecular architectures. A thorough understanding of its physical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory. While some experimental data such as a definitive melting point and detailed spectroscopic analyses are not widely available, the provided information, based on established chemical principles and data from analogous compounds, offers a robust framework for researchers working with this important synthetic building block.

References

-

Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

PubChem. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

ResearchGate. (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

-

ChemBK. TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE. [Link]

-

PubChem. tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate. [Link]

-

PubChem. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester. [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1.1. Overview of tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a bifunctional organic molecule featuring a pyridine ring, a carbamate protecting group (Boc), and a reactive chloromethyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules. The pyridine core is a common scaffold in medicinal chemistry, and the chloromethyl group provides a handle for further chemical modifications, such as nucleophilic substitutions, to build more complex structures. The tert-butoxycarbonyl (Boc) protecting group is frequently employed to mask the reactivity of the amine on the pyridine ring during synthetic transformations, and can be selectively removed under specific conditions.

1.2. Importance of Solubility in Drug Discovery and Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior. Poor aqueous solubility can lead to low and erratic absorption, resulting in suboptimal drug exposure and diminished therapeutic efficacy. Therefore, a thorough understanding of a compound's solubility profile in various solvents, particularly in aqueous media at different pH values, is paramount during the early stages of drug discovery and development. This knowledge guides lead optimization, formulation development, and the selection of appropriate administration routes.

1.3. Scope of the Guide

This technical guide provides a comprehensive overview of the solubility of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate. It is designed to be a practical resource for researchers and scientists, offering insights into the factors that govern its solubility, predictive assessments, and detailed, field-proven experimental protocols for its quantitative determination. The guide also addresses the chemical stability of the molecule and its potential impact on solubility measurements, ensuring the generation of reliable and reproducible data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is essential for predicting its solubility and designing appropriate experimental conditions for its handling and analysis.

2.1. Chemical Structure and Molecular Formula

Molecular Formula: C₁₁H₁₅ClN₂O₂[1]

Structure:

The structure reveals a combination of a lipophilic tert-butyl group and a polar pyridine ring and carbamate linkage.

2.2. Molecular Weight

The molecular weight of the compound is a key parameter for preparing solutions of known concentrations.

Molecular Weight: 242.70 g/mol

2.3. Predicted Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and provides an indication of its distribution between an aqueous and an organic phase. A higher LogP value generally corresponds to lower aqueous solubility.

Predicted LogP: 3.1674[1]

This predicted LogP value suggests that tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is a moderately lipophilic compound and is likely to exhibit limited solubility in aqueous solutions.

2.4. Predicted pKa and its Implications for Solubility

The pKa is the acid dissociation constant, which indicates the strength of an acid. For a compound with basic or acidic functional groups, the pKa determines the extent of ionization at a given pH. The pyridine nitrogen in the molecule is basic and can be protonated at acidic pH. The carbamate NH group is generally considered neutral but can be deprotonated under strongly basic conditions.

2.5. Summary Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |

| Molecular Weight | 242.70 g/mol | Calculated |

| Predicted LogP | 3.1674 | [1] |

| Predicted pKa (pyridine N) | ~ 3-5 (Estimated) | - |

| Appearance | Likely a solid at room temperature | - |

| Storage Conditions | 4°C | [1] |

Factors Influencing Solubility

The solubility of tert-butyl (6-(chloromethyl)pyridin-2-yl)carbamate is influenced by several key factors:

3.1. Solvent Polarity

The "like dissolves like" principle is a guiding concept.[5] Given the molecule's moderate lipophilicity, it is expected to be more soluble in organic solvents of intermediate to low polarity, such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility is likely to be lower in highly polar solvents like water and in non-polar solvents like hexane.

3.2. pH of Aqueous Solutions

Due to the basic nature of the pyridine nitrogen, the aqueous solubility of this compound is expected to be highly pH-dependent. At pH values below the pKa of the pyridine nitrogen, the compound will exist predominantly in its protonated, cationic form, which will enhance its interaction with polar water molecules and increase its solubility. Conversely, at pH values above the pKa, the neutral, less polar form will dominate, leading to lower aqueous solubility.

3.3. Temperature

For most solid solutes, solubility increases with increasing temperature. This relationship should be considered when preparing solutions and performing solubility experiments. It is crucial to maintain a constant and recorded temperature during solubility determination to ensure data consistency and accuracy.

3.4. Crystalline Form (Polymorphism)

The solid-state properties of a compound, including its crystalline form (polymorphism), can significantly impact its solubility. Different polymorphs of the same compound can exhibit different solubilities and dissolution rates. It is important to characterize the solid form of the material being used for solubility studies.

Predicted Solubility Profile

Based on the physicochemical properties, a qualitative prediction of the solubility profile can be made.

4.1. Qualitative Prediction in Organic Solvents

-

High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate

-

Moderate Solubility: Acetone, Acetonitrile, Methanol, Ethanol

-

Low Solubility: Isopropanol, Toluene

-

Insoluble/Slightly Soluble: Hexane, Heptane

4.2. Qualitative Prediction in Aqueous Solutions

-

pH < pKa (e.g., pH 1-2): Higher solubility due to protonation of the pyridine nitrogen.

-

pH > pKa (e.g., pH 7.4): Lower solubility as the neutral form predominates.

Experimental Determination of Solubility

Accurate determination of solubility requires a robust experimental method. The equilibrium shake-flask method is a widely accepted technique for measuring thermodynamic solubility.

5.1. Principle of Equilibrium Solubility Measurement

The principle involves creating a saturated solution of the compound in the solvent of interest by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period. After reaching equilibrium, the solid and solution phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.

5.2. Recommended Analytical Techniques: A Comparative Overview (HPLC vs. UV-Vis)

Both High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectroscopy are suitable for quantifying the concentration of the dissolved compound.

| Feature | HPLC with UV Detection | UV-Vis Spectroscopy |

| Selectivity | High (separates the analyte from impurities and degradants) | Lower (measures the total absorbance of all chromophores at a specific wavelength) |

| Sensitivity | Generally high | Moderate |

| Linear Range | Wide | Narrower |

| Sample Throughput | Lower | Higher |

| Complexity | More complex | Simpler |

| Recommendation | Preferred method due to its high selectivity, which is crucial for distinguishing the parent compound from potential degradants. | A viable and simpler alternative if the compound is stable and no interfering impurities are present. A full UV-Vis spectrum should be acquired to select a suitable wavelength for quantification. |

5.3. Detailed Experimental Protocol 1: Equilibrium Shake-Flask Method with HPLC Quantification

This protocol provides a self-validating system for the accurate determination of solubility.

-

tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (purity ≥98%)

-

Selected organic solvents (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Buffers of various pH (e.g., pH 2, 4, 7.4, 9)

-

Acetonitrile (HPLC grade)

-

Formic acid or Trifluoroacetic acid (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Preparation of Stock Solution for Calibration Curve: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Preparation of Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected solubility of the compound.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the desired solvent in a glass vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., start with 95% A, ramp to 95% B over 10 minutes).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined from the UV spectrum of the compound (a wavelength where the compound has significant absorbance and there is minimal interference).

-

Column Temperature: 25 °C

-

Calibration Curve: Plot the peak area of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.99.

-

Concentration of the Sample: Use the peak area of the diluted sample and the equation of the calibration curve to calculate the concentration of the compound in the diluted sample.

-